molecular formula C16H12N2O3S B5875411 N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide

Cat. No.: B5875411
M. Wt: 312.3 g/mol
InChI Key: LPVLSFKOPZRUBW-UHFFFAOYSA-N
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Description

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.

Preparation Methods

The synthesis of N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions typically involve the use of acidic or basic catalysts and may require heating to facilitate the cyclization process. Industrial production methods may employ microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .

Chemical Reactions Analysis

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

N-(6-methyl-1,3-benzothiazol-2-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-9-2-4-11-14(6-9)22-16(17-11)18-15(19)10-3-5-12-13(7-10)21-8-20-12/h2-7H,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVLSFKOPZRUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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